molecular formula C8H10BrNO3S B1277068 5-bromo-2-methoxy-N-methylbenzenesulfonamide CAS No. 871269-17-9

5-bromo-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B1277068
CAS No.: 871269-17-9
M. Wt: 280.14 g/mol
InChI Key: KZNYMPXBNITLOQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylbenzenesulfonamide (CAS: 871269-17-9) is a sulfonamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-methyl substitution on the sulfonamide nitrogen. Its molecular formula is C₈H₁₀BrNO₃S, with a molecular weight of 280.14 g/mol .

Properties

IUPAC Name

5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNYMPXBNITLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429167
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-17-9
Record name 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide followed by N-methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The N-methylation step can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methoxy-N-methylbenzenesulfonamide serves as an important building block in organic synthesis, enabling the creation of more complex organic molecules. It can undergo various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions : The methoxy group can be oxidized to form corresponding hydroxyl derivatives.
  • Reduction Reactions : The sulfonamide group can be reduced to yield sulfonic acids or related compounds.
Reaction TypeMajor ProductsCommon Reagents
Substitution5-substituted-2-methylbenzenesulfonamidesNucleophiles (e.g., sodium azide)
Oxidation5-bromo-2-methylbenzenesulfonic acidPotassium permanganate
Reduction5-bromo-2-methylbenzenesulfonyl hydrazideLithium aluminum hydride

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in drug development:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains by disrupting folic acid synthesis, similar to other sulfonamides .
  • Anticancer Properties : In vitro studies indicate that it inhibits tumor growth in colorectal cancer cells by inducing cell cycle arrest at the G1 phase.

Biological Studies

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition : It interacts with key enzymes such as acetylcholinesterase and carbonic anhydrase, potentially leading to therapeutic applications .
  • Protein Interactions : The methoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Colorectal Cancer Research :
    • A study demonstrated that this compound effectively inhibited tumor growth in vitro by inducing G1 phase cell cycle arrest in colorectal cancer cells.
  • Enzyme Inhibition Studies :
    • Research indicated that this compound could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C5), OCH₃ (C2), N-CH₃ C₈H₁₀BrNO₃S 280.14 Antimitotic activity; high solubility in DMSO
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Br (C5), OCH₃ (C2), N-CH₂CH₃ C₉H₁₂BrNO₃S 294.17 Enhanced lipophilicity; moderate cytotoxicity
5-Bromo-2-methylbenzenesulfonamide Br (C5), CH₃ (C2), NH₂ C₇H₈BrNO₂S 250.11 Lower molecular weight; used in polymer synthesis
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Cl (C5), OCH₃ (C2), N-Ph C₁₃H₁₂ClNO₃S 297.76 Antimalarial and antihypertensive activity
5-Bromo-N-(2-thienylmethyl)benzenesulfonamide Br (C5), N-(thienylmethyl) C₁₂H₁₂BrNO₃S₂ 362.26 Improved binding to thiol-containing enzymes

Crystallographic and Structural Insights

  • Crystal Packing :
    • X-ray studies of N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide reveal intramolecular hydrogen bonds (N–H···O) stabilizing the sulfonamide group .
    • The N-methyl group in the target compound reduces steric hindrance compared to bulkier N-alkyl substituents, improving solubility .

Biological Activity

5-Bromo-2-methoxy-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its pharmacological profile. Its molecular formula is C10_{10}H12_{12}BrN1_{1}O3_{3}S1_{1}.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In a study involving the NCI 60 cancer cell line panel, compounds similar to this sulfonamide were tested for growth inhibition across various cancer types:

  • Key Findings :
    • Compounds showed IC50_{50} values as low as 0.49 µM against specific cancer cell lines.
    • Notably, certain derivatives demonstrated over 90% inhibition in melanoma cell lines (SK-MEL-5) and ovarian cancer cell lines (OVCAR-4) .
CompoundIC50_{50} (µM)Cell Line% Inhibition
5-Bromo-2-Methyl0.49SK-MEL-591%
Similar Derivative0.62OVCAR-456%
Other Derivative1.25UO-3160%

2. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated. Studies on various derivatives showed promising results against several bacterial strains:

  • Key Findings :
    • Derivatives exhibited effective enzyme inhibition with Ki values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against human carbonic anhydrases I and II.
    • The compound's structural features contribute to its ability to inhibit bacterial growth effectively .
Bacterial StrainMinimum Inhibitory Concentration (MIC)% Inhibition
Escherichia coli<10 µg/mL>80%
Staphylococcus aureus<5 µg/mL>85%

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting carbonic anhydrases, which are crucial in various physiological processes:

  • Key Findings :
    • The inhibition of hCA I and hCA II suggests possible therapeutic applications in conditions like glaucoma and epilepsy.
    • The structure-activity relationship highlights the importance of specific substitutions on the aromatic ring for enhanced binding affinity .

Study on Anticancer Properties

A recent study synthesized several derivatives based on the sulfonamide framework and tested them against a panel of cancer cell lines:

  • Results : The compound with the bromine substitution demonstrated superior activity compared to other halogenated analogs.
  • : The research supports the potential of this compound as a lead candidate in developing new anticancer therapies .

Antibacterial Efficacy Assessment

In another study focusing on antibacterial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria:

  • Results : The compounds showed significant antibacterial activity with low MIC values, indicating their potential as novel antibiotics.
  • : This reinforces the importance of exploring sulfonamide derivatives in combating antibiotic resistance .

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